2-(Phenoxymethyl)pyrrolidine
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Overview
Description
2-(Phenoxymethyl)pyrrolidine is an organic compound with the molecular formula C11H15NO. It is a pyrrolidine derivative where a phenoxymethyl group is attached to the nitrogen atom of the pyrrolidine ring.
Mechanism of Action
Target of Action
It’s known that pyrrolidine derivatives can interact with various biological targets . More research is needed to identify the specific targets of 2-(Phenoxymethyl)pyrrolidine.
Mode of Action
The exact mode of action of this compound is currently unknown due to the lack of specific studies on this compound. Pyrrolidine derivatives are known to exhibit a wide range of biological activities, including antioxidant, anti-inflammatory, antibacterial, antifungal, antiparasitic and anthelmintic, anticancer, anti-hyperglycemic, organ protective, and neuropharmacological activities . The specific interactions of this compound with its targets and the resulting changes are subjects for future research.
Biochemical Pathways
Pyrrolidine derivatives are known to interact with various biochemical pathways, influencing a wide range of biological activities
Result of Action
As a pyrrolidine derivative, it may share some of the biological activities common to this class of compounds, such as antioxidant, anti-inflammatory, and neuropharmacological effects . .
Biochemical Analysis
Biochemical Properties
The nature of these interactions can vary widely, depending on the specific structure and functional groups present in the pyrrolidine derivative .
Cellular Effects
Pyrrolidine derivatives have been shown to influence cell function in various ways, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
Pyrrolidine derivatives can exert their effects at the molecular level through various mechanisms, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Dosage Effects in Animal Models
The effects of 2-(Phenoxymethyl)pyrrolidine at different dosages in animal models have not been reported. It’s common for the effects of chemical compounds to vary with dosage, and high doses can sometimes lead to toxic or adverse effects .
Metabolic Pathways
Pyrrolidine derivatives are known to be involved in various metabolic pathways, interacting with enzymes and cofactors .
Transport and Distribution
Chemical compounds can be transported and distributed within cells and tissues through various mechanisms, often involving transporters or binding proteins .
Subcellular Localization
The subcellular localization of a compound can have significant effects on its activity or function .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Phenoxymethyl)pyrrolidine typically involves the reaction of pyrrolidine with phenoxymethyl chloride under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction .
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, solvent, and concentration of reactants. Continuous flow reactors may be employed to enhance the efficiency and yield of the reaction. Additionally, purification techniques like distillation or recrystallization are used to obtain the pure compound .
Chemical Reactions Analysis
Types of Reactions
2-(Phenoxymethyl)pyrrolidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxide derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding amine.
Substitution: The phenoxymethyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Substitution reactions often require catalysts such as palladium or nickel complexes.
Major Products Formed
Oxidation: N-oxide derivatives.
Reduction: Corresponding amine.
Substitution: Various substituted pyrrolidine derivatives depending on the substituent introduced.
Scientific Research Applications
2-(Phenoxymethyl)pyrrolidine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of specialty chemicals and materials
Comparison with Similar Compounds
Similar Compounds
Pyrrolidine: The parent compound without the phenoxymethyl group.
N-Methylpyrrolidine: A methyl group attached to the nitrogen atom.
2-(Methoxymethyl)pyrrolidine: A methoxymethyl group instead of phenoxymethyl.
Uniqueness
2-(Phenoxymethyl)pyrrolidine is unique due to the presence of the phenoxymethyl group, which imparts distinct chemical and biological properties.
Properties
IUPAC Name |
2-(phenoxymethyl)pyrrolidine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15NO/c1-2-6-11(7-3-1)13-9-10-5-4-8-12-10/h1-3,6-7,10,12H,4-5,8-9H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CVINTVJDIQIIGZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(NC1)COC2=CC=CC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15NO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
177.24 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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